Procymate
Overview
Description
Procymate is a carbamate derivative known for its sedative and anxiolytic properties. It was previously manufactured and marketed in Belgium under the trade name Equipax. The compound is typically administered orally, with a usual dosage for adults ranging from 800 to 1200 milligrams per day . This compound shares structural similarities with other sedative drugs such as hexapropymate and phenprobamate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procymate can be synthesized through the esterification of carbamic acid with 1-cyclohexylpropyl alcohol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as distillation and recrystallization to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Procymate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield carbamic acid and 1-cyclohexylpropyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Carbamic acid and 1-cyclohexylpropyl alcohol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Chemistry: Used as a model compound in studies of carbamate chemistry and reactivity.
Biology: Investigated for its effects on the central nervous system and its potential use as a sedative and anxiolytic agent.
Medicine: Explored for its therapeutic potential in treating anxiety and sleep disorders.
Industry: Utilized in the development of new sedative drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
Procymate exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, specifically acting as a positive allosteric modulator of the GABA-A receptor . This modulation enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets involved include the GABA-A receptor subunits, which are responsible for the compound’s pharmacological activity.
Comparison with Similar Compounds
Hexapropymate: Another carbamate derivative with sedative properties.
Phenprobamate: A related compound with similar anxiolytic effects.
Procymate’s unique structure and mechanism of action make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
1-cyclohexylpropyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-9(13-10(11)12)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGISNRIWPJVXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCCC1)OC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864456 | |
Record name | 1-Cyclohexylpropyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13931-64-1 | |
Record name | Cyclohexanemethanol, α-ethyl-, 1-carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13931-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Procymate [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013931641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclohexylpropyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90864456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclohexylpropyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROCYMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308EUN932K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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